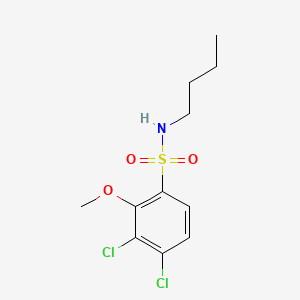
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide: is an organic compound with the molecular formula C11H15Cl2NO3S It is a sulfonamide derivative, characterized by the presence of a butyl group, two chlorine atoms, and a methoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions: N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products with substituted nucleophiles replacing the chlorine atoms.
Oxidation Reactions: Products with hydroxyl or carbonyl groups replacing the methoxy group.
Reduction Reactions: Products with amine groups replacing the sulfonamide group.
科学研究应用
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It can be used to study the inhibition of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic effects. It may have applications in the development of new drugs for treating bacterial infections or inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the formulation of coatings, adhesives, and polymers.
作用机制
The mechanism of action of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of sulfonamide-sensitive enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their normal reactions, leading to a decrease in the production of essential metabolites. The pathways involved in this inhibition include the disruption of folate synthesis in bacteria, which is crucial for their growth and replication.
相似化合物的比较
- N-tert-butyl-3,4-dichloro-2-methoxybenzenesulfonamide
- N-butyl-3,4-dichloro-2-methoxy-N-methylbenzenesulfonamide
Comparison: N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of a butyl group. Compared to N-tert-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, the butyl group in this compound provides different steric and electronic properties, which can influence its reactivity and biological activity. Similarly, the presence of a methyl group in N-butyl-3,4-dichloro-2-methoxy-N-methylbenzenesulfonamide can alter its chemical behavior and interactions with molecular targets.
属性
IUPAC Name |
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-3-4-7-14-18(15,16)9-6-5-8(12)10(13)11(9)17-2/h5-6,14H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTMKXQAKWTUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














